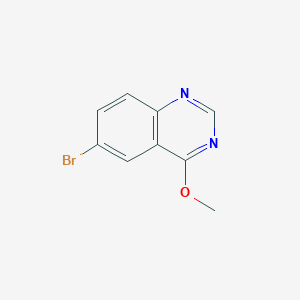

6-Bromo-4-methoxyquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-methoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-13-9-7-4-6(10)2-3-8(7)11-5-12-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCWYBXFJOPLSQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650884 | |

| Record name | 6-Bromo-4-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915924-79-7 | |

| Record name | 6-Bromo-4-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-4-methoxyquinazoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Quinazoline Scaffold

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Within this versatile family, 6-Bromo-4-methoxyquinazoline emerges as a key building block for the synthesis of novel therapeutic agents. The strategic placement of a bromine atom at the 6-position offers a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. This, combined with the methoxy group at the 4-position, modulates the electronic and steric properties of the molecule, influencing its interaction with biological targets. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its synthesis, characterization, and potential applications in drug discovery.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthetic and medicinal chemistry. These properties dictate its reactivity, solubility, and pharmacokinetic profile.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrN₂O | N/A |

| Molecular Weight | 239.07 g/mol | [1] |

| CAS Number | 915924-79-7 | N/A |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Melting Point | Not explicitly reported. Related compound 6-Bromo-4-hydroxyquinazoline has a melting point of 281 - 287 °C. | |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | Inferred from general properties of similar heterocyclic compounds. |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. | [2] |

Synthesis and Derivatization: A Gateway to Novel Chemical Entities

Proposed Synthetic Pathway

A common and effective strategy for the synthesis of 4-substituted quinazolines involves the nucleophilic substitution of a 4-chloroquinazoline precursor. Therefore, the synthesis of this compound would likely proceed via the reaction of 6-bromo-4-chloroquinazoline with sodium methoxide.

Step-by-Step Experimental Protocol (Hypothesized)

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-bromo-4-chloroquinazoline (1 equivalent) in anhydrous methanol.

-

Addition of Reagent: To this solution, add a solution of sodium methoxide (1.1 to 1.5 equivalents) in methanol dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Reactivity and Further Functionalization

The bromine atom at the 6-position of the quinazoline ring is a key functional group that allows for a wide range of derivatizations, primarily through palladium-catalyzed cross-coupling reactions. This versatility is a cornerstone of its utility in constructing libraries of compounds for drug discovery screening.

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond by coupling this compound with a variety of boronic acids or esters. This allows for the introduction of aryl, heteroaryl, or vinyl substituents at the 6-position.

Buchwald-Hartwig Amination: This powerful method facilitates the formation of a carbon-nitrogen bond, allowing for the coupling of this compound with a wide array of primary and secondary amines. This is particularly valuable for synthesizing compounds that can mimic or disrupt protein-protein interactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline ring and the methoxy group. The protons on the benzene ring portion will likely appear as a set of doublets and a doublet of doublets, with coupling constants characteristic of their ortho and meta relationships. The proton at position 5 will be a singlet, and the proton at position 2 will also be a singlet. The methoxy group protons will appear as a sharp singlet, typically in the range of 3.8-4.2 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for all nine carbon atoms in the molecule. The carbon atoms of the quinazoline ring will resonate in the aromatic region (typically 110-160 ppm), with the carbon attached to the bromine atom appearing at a characteristic chemical shift. The methoxy carbon will have a distinct signal around 55-60 ppm.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The mass-to-charge ratio (m/z) of the molecular ion [M]⁺ would be approximately 238 and 240. The exact mass can be used to confirm the elemental composition.

Conclusion and Future Outlook

This compound stands as a valuable and versatile building block in the field of medicinal chemistry. Its well-defined physicochemical properties and the reactivity of its bromine substituent provide a robust platform for the synthesis of diverse libraries of novel compounds. The synthetic and analytical protocols, while inferred from closely related structures, provide a strong foundation for researchers to produce and characterize this important intermediate. As the quest for new and more effective therapeutic agents continues, the strategic application of scaffolds like this compound will undoubtedly play a pivotal role in the discovery of next-generation drugs.

References

-

Chem-Impex. 6-Bromo-4-hydroxyquinazoline. Chem-Impex. Accessed January 4, 2026. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Bromo-4-methoxyquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide provides a detailed analysis of the spectroscopic data for the heterocyclic compound 6-bromo-4-methoxyquinazoline. Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data integral to the structural elucidation and verification of this important synthetic intermediate. By explaining the causality behind experimental choices and presenting data in a clear, structured format, this guide serves as an authoritative resource for the scientific community.

Introduction: The Significance of this compound

This compound, with the chemical formula C₉H₇BrN₂O and a molecular weight of 239.07 g/mol , is a key building block in medicinal chemistry.[1][2] Its quinazoline core is a privileged scaffold found in numerous biologically active compounds, including several approved anticancer drugs that act as kinase inhibitors. The presence of a bromine atom at the 6-position and a methoxy group at the 4-position offers versatile handles for synthetic modification, making it a valuable precursor in the synthesis of novel therapeutic agents. Accurate and comprehensive spectroscopic characterization is therefore paramount to ensure the identity, purity, and structural integrity of this compound in any research and development pipeline.

Foundational Principles of Spectroscopic Analysis

The structural elucidation of an organic molecule like this compound relies on the synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probes the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C), revealing the connectivity of atoms and the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, etc.).

-

Mass Spectrometry (MS): Determines the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions. Fragmentation patterns can provide further structural information.

A holistic and self-validating analytical workflow involves the acquisition and interpretation of data from all three techniques to unequivocally confirm the structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. For this compound, both ¹H and ¹³C NMR spectra provide critical information.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum reveals the number of different types of protons, their chemical environments, and their proximity to other protons.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.7 | s | 1H | H2 |

| ~8.2 | d | 1H | H5 |

| ~7.9 | dd | 1H | H7 |

| ~7.7 | d | 1H | H8 |

| ~4.1 | s | 3H | -OCH₃ |

Interpretation of the ¹H NMR Spectrum:

-

H2 Proton: The proton at the 2-position of the quinazoline ring is expected to appear as a singlet at a downfield chemical shift (around 8.7 ppm) due to the deshielding effect of the two adjacent nitrogen atoms.

-

Aromatic Protons (H5, H7, H8): The three protons on the benzene ring will exhibit characteristic splitting patterns. The H5 proton, being adjacent to the bromine atom, is expected to be a doublet. The H7 proton will likely appear as a doublet of doublets due to coupling with both H5 and H8. The H8 proton should be a doublet.

-

Methoxy Protons: The three protons of the methoxy group will appear as a sharp singlet at a more upfield position (around 4.1 ppm).

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C4 |

| ~155 | C2 |

| ~150 | C8a |

| ~138 | C7 |

| ~130 | C5 |

| ~125 | C8 |

| ~120 | C6 |

| ~118 | C4a |

| ~55 | -OCH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Quaternary Carbons: The carbon atoms at positions 4, 8a, 6, and 4a are quaternary and will appear as singlets. The C4 carbon, attached to the electronegative oxygen and nitrogen atoms, is expected to be the most downfield. The C6 carbon, bonded to the bromine atom, will also be significantly deshielded.

-

Methine Carbons: The carbons at positions 2, 5, 7, and 8 are methine carbons and will show signals in the aromatic region.

-

Methoxy Carbon: The carbon of the methoxy group will appear at a characteristic upfield chemical shift (around 55 ppm).

Experimental Protocol for NMR Spectroscopy:

A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in an NMR tube. The spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Tetramethylsilane (TMS) is typically used as an internal standard.

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in this compound.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| 1620-1580 | Strong | C=N Stretch (Quinazoline Ring) |

| 1550-1450 | Strong | C=C Stretch (Aromatic Ring) |

| 1250-1000 | Strong | C-O Stretch (Aryl Ether) |

| ~850 | Strong | C-H Out-of-Plane Bending |

| ~600 | Medium | C-Br Stretch |

Interpretation of the IR Spectrum:

-

Aromatic C-H Stretch: The presence of the quinazoline ring is indicated by the C-H stretching vibrations in the 3100-3000 cm⁻¹ region.

-

Aliphatic C-H Stretch: The methoxy group will show characteristic C-H stretching absorptions between 2950 and 2850 cm⁻¹.

-

C=N and C=C Stretching: The strong absorptions in the 1620-1450 cm⁻¹ range are characteristic of the C=N and C=C stretching vibrations within the quinazoline ring system.

-

C-O Stretch: A strong band in the 1250-1000 cm⁻¹ region is indicative of the aryl ether C-O stretching vibration.

-

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear at a lower wavenumber, typically around 600 cm⁻¹.

Experimental Protocol for IR Spectroscopy:

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate.

Caption: Workflow for IR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and can offer structural clues through fragmentation analysis.

Expected Mass Spectrum of this compound:

-

Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, two peaks of nearly equal intensity will be observed at m/z 238 and 240.

-

Fragmentation Pattern: Common fragmentation pathways for quinazolines involve the loss of small neutral molecules. For this compound, potential fragmentation could include the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO).

Experimental Protocol for Mass Spectrometry:

The mass spectrum is typically acquired using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source. The sample is introduced directly or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

Sources

An In-depth Technical Guide to the Synthesis of 6-Bromo-4-methoxyquinazoline: From Starting Materials to Final Product

This guide provides a detailed exploration of the synthetic pathways for preparing 6-bromo-4-methoxyquinazoline, a crucial intermediate in contemporary drug discovery and development. The quinazoline scaffold is a privileged structure in medicinal chemistry, appearing in a range of approved therapeutics, including anticancer agents like gefitinib and erlotinib.[1][2] The strategic placement of a bromine atom at the 6-position offers a versatile handle for further functionalization via cross-coupling reactions, while the 4-methoxy group modulates the electronic properties and potential interactions of the molecule.

This document is structured to provide researchers, chemists, and drug development professionals with not only step-by-step protocols but also the underlying chemical principles and expert insights that govern these transformations. We will proceed from the synthesis of the fundamental precursor, 2-amino-5-bromobenzoic acid, through the formation of the core quinazolinone ring, to the final methylation step.

Retrosynthetic Analysis: A Strategic Overview

A logical retrosynthetic approach simplifies the synthesis of this compound into manageable stages. The primary disconnection is the methoxy ether bond, leading back to the more stable and common intermediate, 6-bromo-4-hydroxyquinazoline, which exists in tautomeric equilibrium with 6-bromoquinazolin-4(3H)-one. A subsequent disconnection of the quinazolinone ring via a cyclocondensation strategy logically points to 2-amino-5-bromobenzoic acid and a one-carbon source, such as formamide. This foundational starting material can, in turn, be synthesized from commercially available anthranilic acid.

Caption: Retrosynthetic pathway for this compound.

Part 1: Synthesis of the Core Precursor: 2-Amino-5-bromobenzoic Acid

The journey begins with the preparation of 2-amino-5-bromobenzoic acid, a critical building block for the quinazoline core. The most direct and cost-effective method is the electrophilic bromination of anthranilic acid.

Expertise & Causality: The Bromination Reaction

The amino group (-NH₂) of anthranilic acid is a potent activating group, directing electrophilic substitution to the ortho and para positions. The ortho position is sterically hindered by the adjacent carboxylic acid group, making the para position (C5) the primary site for bromination. N-bromosuccinimide (NBS) in acetonitrile is an effective and milder alternative to using elemental bromine, often resulting in cleaner reactions and higher yields of the desired 5-bromo isomer.[1]

Protocol 1.1: Synthesis of 2-Amino-5-bromobenzoic Acid from Anthranilic Acid

Reagents and Conditions:

-

Reactants: Anthranilic acid, N-Bromosuccinimide (NBS)

-

Solvent: Acetonitrile

-

Temperature: Room Temperature

-

Reaction Time: ~2 hours

Step-by-Step Procedure: [1]

-

Dissolve anthranilic acid (1.0 eq) in acetonitrile in a round-bottom flask.

-

In a separate flask, prepare a solution of N-bromosuccinimide (1.05 eq) in acetonitrile.

-

Add the NBS solution dropwise to the stirred anthranilic acid solution at room temperature.

-

Stir the resulting mixture for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the product typically precipitates out of the solution.

-

Filter the precipitate, wash thoroughly with cold acetonitrile to remove any unreacted starting material and succinimide byproduct.

-

Dry the resulting solid under vacuum to afford 2-amino-5-bromobenzoic acid as a solid.

| Reactant | Molar Eq. | Solvent | Time (h) | Typical Yield | Reference |

| Anthranilic Acid | 1.0 | Acetonitrile | 2 | ~62% | [1] |

| N-Bromosuccinimide | 1.05 | - | - | - | [1] |

Part 2: Construction of the Quinazolinone Core

With the key precursor in hand, the next stage is the cyclization to form the bicyclic quinazolinone system. This is most commonly achieved by heating 2-amino-5-bromobenzoic acid with formamide.

Expertise & Causality: The Niementowski Quinazolinone Synthesis

This transformation is a variation of the Niementowski quinazolinone synthesis. Formamide serves a dual role: it acts as a high-boiling solvent and as the source of the C2 carbon atom of the quinazoline ring. The reaction proceeds via an initial formation of the N-formyl derivative of the anthranilic acid, which then undergoes intramolecular cyclization and dehydration at high temperatures to yield the stable quinazolinone ring system.[3]

Protocol 2.1: Synthesis of 6-Bromoquinazolin-4(3H)-one

Reagents and Conditions:

-

Reactants: 2-Amino-5-bromobenzoic acid, Formamide

-

Temperature: Reflux (~180-190 °C)

-

Reaction Time: 2-4 hours

Step-by-Step Procedure:

-

Combine 2-amino-5-bromobenzoic acid (1.0 eq) and an excess of formamide in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by TLC.

-

After completion, allow the reaction mixture to cool to room temperature. The product will often crystallize upon cooling.

-

Pour the mixture into cold water to precipitate the product fully.

-

Collect the solid by vacuum filtration, wash with copious amounts of water to remove residual formamide, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to yield 6-bromoquinazolin-4(3H)-one.

Caption: Experimental workflow for the synthesis of the quinazolinone intermediate.

Part 3: Final Conversion to this compound

The final stage involves the conversion of the 4-oxo (or 4-hydroxy) group to the target 4-methoxy group. A direct O-methylation can be problematic, often leading to a mixture of O- and N-alkylated products due to the ambident nucleophilic nature of the quinazolinone tautomer.[4] A more robust and regioselective two-step approach is therefore preferred: activation via chlorination followed by nucleophilic substitution.

Step 3.1: Activation via Chlorination

The hydroxyl group of the quinazolinone is a poor leaving group. It is therefore converted to a highly reactive chloro group, an excellent leaving group, using a chlorinating agent like phosphorus oxychloride (POCl₃).

Protocol 3.1: Synthesis of 6-Bromo-4-chloroquinazoline

Reagents and Conditions:

-

Reactants: 6-Bromoquinazolin-4(3H)-one, Phosphorus oxychloride (POCl₃)

-

Catalyst (Optional): N,N-Dimethylformamide (DMF)

-

Temperature: Reflux (~110 °C)

-

Reaction Time: 3-5 hours

Step-by-Step Procedure: [5]

-

Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

-

Carefully add 6-bromoquinazolin-4(3H)-one (1.0 eq) to an excess of phosphorus oxychloride. A few drops of DMF can be added to catalyze the reaction.

-

Heat the mixture to reflux for 3-5 hours.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is approximately 7-8.

-

The product will precipitate as a solid. Collect it by vacuum filtration, wash with water, and dry thoroughly.

Step 3.2: Nucleophilic Substitution with Methoxide

The electron-withdrawing nature of the quinazoline ring system makes the 4-position highly susceptible to nucleophilic aromatic substitution. The 4-chloro substituent is readily displaced by a methoxide anion.

Protocol 3.2: Synthesis of this compound

Reagents and Conditions:

-

Reactants: 6-Bromo-4-chloroquinazoline, Sodium methoxide

-

Solvent: Methanol

-

Temperature: Reflux

-

Reaction Time: 1-3 hours

Step-by-Step Procedure:

-

Dissolve 6-bromo-4-chloroquinazoline (1.0 eq) in anhydrous methanol.

-

Add sodium methoxide (1.1-1.5 eq) to the solution. This can be added as a solid or as a solution in methanol.

-

Heat the mixture to reflux and stir for 1-3 hours, monitoring by TLC.

-

Once the reaction is complete, cool the mixture and reduce the solvent volume under reduced pressure.

-

Add water to the residue to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum. The product can be further purified by recrystallization (e.g., from ethanol) or column chromatography if necessary.

Caption: Two-step conversion of the quinazolinone to the final methoxy product.

Summary of Synthetic Transformations

| Step | Starting Material | Key Reagents | Product | Purpose |

| 1 | Anthranilic Acid | N-Bromosuccinimide (NBS) | 2-Amino-5-bromobenzoic acid | Introduction of the bromo substituent |

| 2 | 2-Amino-5-bromobenzoic acid | Formamide | 6-Bromoquinazolin-4(3H)-one | Formation of the heterocyclic core |

| 3a | 6-Bromoquinazolin-4(3H)-one | Phosphorus oxychloride (POCl₃) | 6-Bromo-4-chloroquinazoline | Activation of the 4-position |

| 3b | 6-Bromo-4-chloroquinazoline | Sodium methoxide, Methanol | This compound | Installation of the final methoxy group |

Conclusion

The synthesis of this compound is a well-established, multi-step process that relies on fundamental organic chemistry principles. By understanding the causality behind each transformation—from the regioselectivity of electrophilic bromination to the necessity of activating the 4-position for nucleophilic substitution—researchers can confidently and efficiently produce this valuable intermediate. The protocols outlined in this guide provide a robust framework for its synthesis, enabling further exploration and development in the field of medicinal chemistry.

References

- Vertexaisearch. (n.d.). 2-Amino-5-bromobenzoic acid synthesis - ChemicalBook.

- ChemicalBook. (2025). 2-Amino-5-bromobenzoic acid | 5794-88-7.

- NIH. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.

- NIH. (n.d.). Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy - PMC.

- Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.

- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 6-Bromoquinazolin-4-ol: Chemical Properties and Synthesis Routes for R&D.

- MDPI. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.

Sources

- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. atlantis-press.com [atlantis-press.com]

An In-depth Technical Guide to the Biological Screening of 6-Bromo-4-methoxyquinazoline Derivatives

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its vast therapeutic potential.[1][2] This bicyclic heterocyclic system, formed by the fusion of a benzene and a pyrimidine ring, serves as a privileged structure in the design of novel bioactive molecules.[1] Quinazoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1][2][3] The strategic incorporation of various substituents onto the quinazoline core allows for the fine-tuning of their biological profiles, making them a fertile ground for drug discovery and development.[3]

Among the diverse array of quinazoline analogs, 6-Bromo-4-methoxyquinazoline derivatives have emerged as a particularly promising subclass. The presence of a bromine atom at the 6-position and a methoxy group at the 4-position significantly influences the molecule's electronic and steric properties, often leading to enhanced biological activity.[4][5] This guide provides a comprehensive, in-depth technical overview of the biological screening of these specific derivatives, tailored for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental choices, provide detailed protocols for key assays, and explore the structure-activity relationships that govern their therapeutic potential.

I. Synthesis of this compound Precursors

The journey of biological screening begins with the efficient and versatile synthesis of the target compounds. A common and effective route to this compound derivatives starts from commercially available 2-amino-5-bromobenzoic acid.[6]

General Synthetic Pathway

Caption: General synthetic route to this compound.

Step-by-Step Protocol:

-

Synthesis of 6-Bromoquinazolin-4(3H)-one: 2-amino-5-bromobenzoic acid is heated with formamide to yield 6-bromoquinazolin-4(3H)-one. This cyclization reaction forms the core quinazoline ring system.

-

Chlorination to 6-Bromo-4-chloroquinazoline: The resulting quinazolinone is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to produce 6-bromo-4-chloroquinazoline.[5] This step is crucial as it introduces a reactive leaving group at the 4-position.

-

Methoxylation to this compound: The final precursor, this compound, is obtained by reacting 6-bromo-4-chloroquinazoline with sodium methoxide.[7] The methoxy group is introduced via nucleophilic aromatic substitution.

From this key intermediate, a library of derivatives can be synthesized by targeting other positions on the quinazoline ring, most commonly the 2-position, through various chemical reactions.

II. Anticancer Activity Screening

Quinazoline derivatives are well-established as potent anticancer agents, with several compounds approved by the FDA for clinical use, such as gefitinib and erlotinib.[8] The this compound scaffold is of particular interest for its potential to inhibit key signaling pathways involved in tumor progression.[5]

A. In Vitro Cytotoxicity Assays

The initial step in evaluating anticancer potential is to determine the cytotoxic effects of the compounds on various cancer cell lines.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation: Cytotoxicity of Hypothetical this compound Derivatives

| Compound | R-group at C2 | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 |

| BMQ-1 | -H | 15.2 | 21.5 |

| BMQ-2 | -Phenyl | 5.8 | 8.1 |

| BMQ-3 | -4-Chlorophenyl | 2.1 | 3.7 |

| BMQ-4 | -4-Methoxyphenyl | 7.9 | 11.2 |

| Doxorubicin | (Standard) | 0.8 | 1.2 |

B. Mechanism of Action: Targeting EGFR Signaling

The 4-anilinoquinazoline scaffold is a well-known inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5] It is hypothesized that this compound derivatives may also exert their anticancer effects through this pathway.

Caption: Inhibition of EGFR signaling by this compound derivatives.

EGFR Kinase Inhibition Assay

To validate this hypothesis, an in vitro kinase assay can be performed.

-

Reaction Setup: In a 96-well plate, combine recombinant human EGFR enzyme, a specific substrate (e.g., a poly-Glu-Tyr peptide), and varying concentrations of the test compounds.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or radiometric assays with ³²P-labeled ATP.

-

Data Analysis: Determine the IC₅₀ value for EGFR inhibition for each compound.

III. Antimicrobial Activity Screening

The emergence of drug-resistant microbial pathogens necessitates the discovery of new antimicrobial agents.[9] Quinazoline derivatives have shown promising antibacterial and antifungal activities.[10][11][12]

A. Antibacterial Susceptibility Testing

Broth Microdilution Method Protocol

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[13]

-

Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative) in a suitable broth (e.g., Mueller-Hinton Broth).

-

Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the broth in a 96-well microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

B. Antifungal Susceptibility Testing

Mycelial Growth Rate Method Protocol

This method is commonly used to assess the antifungal activity of compounds against filamentous fungi.[14]

-

Medium Preparation: Prepare a suitable agar medium (e.g., Potato Dextrose Agar) and incorporate the test compounds at various concentrations.

-

Inoculation: Place a small disc of the fungal mycelium (e.g., Aspergillus niger, Fusarium moniliforme) in the center of the agar plate.

-

Incubation: Incubate the plates at 28°C for a specified period, allowing for fungal growth in the control plate to reach the edges.

-

Measurement: Measure the diameter of the fungal colony in both the control and treated plates.

-

Data Analysis: Calculate the percentage of inhibition of mycelial growth and determine the EC₅₀ (effective concentration to inhibit 50% of growth).

Data Presentation: Antimicrobial Activity of Hypothetical Derivatives

| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | EC₅₀ (µg/mL) vs. A. niger |

| BMQ-1 | 64 | >128 | 70.8 |

| BMQ-2 | 16 | 32 | 45.2 |

| BMQ-3 | 8 | 16 | 23.7 |

| BMQ-4 | 32 | 64 | 51.9 |

| Ciprofloxacin | 0.5 | 0.25 | N/A |

| Fluconazole | N/A | N/A | 8.0 |

IV. Enzyme Inhibition Assays

Beyond anticancer and antimicrobial activities, quinazoline derivatives are known to inhibit various enzymes implicated in different diseases.[15][16][17]

A. Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Their inhibition has therapeutic applications in various conditions, including glaucoma and epilepsy.

Esterase Assay Protocol

This is a common spectrophotometric method for measuring CA activity.

-

Reaction Mixture: In a cuvette, combine a buffer solution, a known concentration of the CA isoenzyme (e.g., hCA I or hCA II), and the test compound.

-

Substrate Addition: Add p-nitrophenyl acetate as the substrate. The enzyme will catalyze its hydrolysis to p-nitrophenolate, which is a colored product.

-

Spectrophotometric Monitoring: Monitor the increase in absorbance at 400 nm over time.

-

Data Analysis: Calculate the rate of the enzymatic reaction and determine the Ki (inhibition constant) for each compound.[15]

B. Cholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease.

Ellman's Method Protocol

This is a widely used spectrophotometric method for measuring cholinesterase activity.

-

Reaction Setup: In a 96-well plate, mix the cholinesterase enzyme (AChE or BChE), the test compound, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Substrate Addition: Add acetylthiocholine iodide or butyrylthiocholine iodide as the substrate.

-

Reaction and Detection: The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate).

-

Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals.

-

Data Analysis: Calculate the rate of the reaction and determine the IC₅₀ value for each compound.[15]

V. Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents on the quinazoline ring.

Caption: Key positions for SAR studies on the this compound scaffold.

-

Position 2: Modifications at the 2-position of the quinazoline ring have a significant impact on biological activity. The introduction of substituted aryl groups can lead to enhanced potency. For instance, the presence of an electron-withdrawing group like a chlorine atom on a phenyl ring at the C2 position often results in increased cytotoxic and antimicrobial effects.

-

Position 6: The bromine atom at the 6-position is a key feature. Its electron-withdrawing nature and size can influence the overall electronic distribution and steric profile of the molecule, which are critical for receptor binding. Studies on related quinazoline series have shown that halogen substitution at this position is often beneficial for activity.[3][18]

-

Position 4: The methoxy group at the 4-position is an important determinant of the molecule's properties. It can participate in hydrogen bonding and influences the molecule's solubility and metabolic stability.

Conclusion

The biological screening of this compound derivatives is a multifaceted process that requires a systematic and logical approach. This guide has provided a comprehensive framework for evaluating their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. By understanding the rationale behind the experimental choices, adhering to detailed protocols, and carefully analyzing the structure-activity relationships, researchers can effectively navigate the early stages of drug discovery and identify promising lead compounds for further development. The inherent versatility of the quinazoline scaffold, combined with the unique properties imparted by the 6-bromo and 4-methoxy substitutions, makes this class of compounds a highly attractive area for continued investigation in the quest for novel therapeutics.

References

- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Darshan Publisher.

- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2022). MDPI.

- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2023). MDPI.

- Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (2022). National Institutes of Health.

- Quinazoline derivatives as anticancer drugs: a patent review (2011 - present). (2017). PubMed.

- Screening for antimicrobial and antioxidant activities of quinazolinone based isoxazole and isoxazoline derivatives, synthesis and In silico studies. (2024). PubMed.

- Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. (2024). Oriental Journal of Chemistry.

- Recent Developments in the Antimicrobial Activity of Quinazoline. (2023). Research in Pharmacy and Health Sciences.

- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). National Institutes of Health.

- Antimicrobial screening results of tested compounds at 1 mg/1 ml. (n.d.). ResearchGate.

- Design, synthesis, characterization, enzymatic inhibition evaluations, and docking study of novel quinazolinone derivatives. (2022). ResearchGate.

- Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. (2022). National Institutes of Health.

- Synthesis and Urease Inhibition Studies of Some New Quinazolinones. (2020). ResearchGate.

- Quinazolinones, the Winning Horse in Drug Discovery. (2023). MDPI.

- synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. (2010). SciSpace.

- Antifungal bioactivity of 6-bromo-4-ethoxyethylthio quinazoline. (2025). ResearchGate.

- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). National Institutes of Health.

- A Comparative Analysis of the Biological Activities of 6-Bromo-Quinazoline Derivatives and 6-Bromo-1-methylquinolin-4(1H)-one. (2025). BenchChem.

- From Methaqualone and Beyond: Structure-Activity Relationship of 6-, 7-, and 8-Substituted 2,3-Diphenyl-quinazolin-4(3 H)-ones and in Silico Prediction of Putative Binding Modes of Quinazolin-4(3 H)-ones as Positive Allosteric Modulators of GABAA Receptors. (2020). PubMed.

- Structure-activity relationships of 6-nitroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. (2002). PubMed.

- Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors. (2025). ResearchGate.

- A Comparative Guide to the Antiproliferative Activity of 6-Bromo-4-anilinoquinazoline Analogs. (2025). BenchChem.

- 6-Bromo-4-ethoxyquinazoline. (n.d.). PubChem.

- Biological Activity of 3-Acetyl-6-bromoquinolin-4(1H)-one Derivatives: A Technical Guide for Drug Development. (2025). BenchChem.

- Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H). (2025). SCIREA.

- Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. (2025). ResearchGate.

Sources

- 1. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazoline derivatives as anticancer drugs: a patent review (2011 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 6-Bromo-4-ethoxyquinazoline | C10H9BrN2O | CID 730768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rphsonline.com [rphsonline.com]

- 10. Screening for antimicrobial and antioxidant activities of quinazolinone based isoxazole and isoxazoline derivatives, synthesis and In silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 12. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. From Methaqualone and Beyond: Structure-Activity Relationship of 6-, 7-, and 8-Substituted 2,3-Diphenyl-quinazolin-4(3 H)-ones and in Silico Prediction of Putative Binding Modes of Quinazolin-4(3 H)-ones as Positive Allosteric Modulators of GABAA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quinazoline Scaffold: From Serendipitous Discovery to Precision Oncology

The search results from step 2 have provided a wealth of information on modern synthetic methods for quinazolines, particularly focusing on metal-catalyzed and multi-component reactions. There are numerous examples of using catalysts based on copper, iron, manganese, and palladium. I also have a better understanding now that the Friedländer synthesis is primarily for quinolines, and direct application to quinazolines is not its main utility. Therefore, I will focus on the Niementowski and the modern methods for the synthesis section.

However, I still need to gather more specific information to fulfill all the core requirements of the prompt. Specifically, I am missing:

-

Detailed information on the medicinal significance of quinazolines, especially their role as kinase inhibitors. I need to find information about the specific signaling pathways they inhibit, focusing on Gefitinib and Erlotinib as examples, to create the DOT diagram.

-

In-depth structure-activity relationship (SAR) studies for quinazoline-based kinase inhibitors. This is crucial for explaining the "causality behind experimental choices" in drug design.

-

A detailed, step-by-step experimental protocol for the synthesis of a medicinally relevant quinazoline. The previous searches gave general protocols; I need a specific example, preferably for a known inhibitor or a key intermediate.

-

A comprehensive set of references that I can cite throughout the text and list at the end. The current searches provide many potential references, but I need to select the most relevant and authoritative ones and ensure I have all the necessary details (Title, Source, URL).

My next steps will be to specifically target these missing pieces of information.I have gathered significant information on the medicinal importance of quinazolines, particularly as EGFR kinase inhibitors like gefitinib and erlotinib. I have details on their mechanism of action, the EGFR signaling pathway, and extensive structure-activity relationship (SAR) data. I have also found several synthetic protocols for both gefitinib and erlotinib, which can be adapted for the experimental section.

I believe I now have sufficient information to construct the in-depth technical guide as requested. I can proceed with structuring the document, writing the content, creating the necessary DOT diagrams, and compiling the reference list. Therefore, I do not need to perform additional searches at this time.

This technical guide offers an in-depth exploration of the quinazoline nucleus, a cornerstone of modern medicinal chemistry. We trace its historical origins, from early synthetic curiosities to its establishment as a "privileged" scaffold in drug discovery. The guide details the evolution of synthetic methodologies, from classical cyclization reactions to contemporary transition-metal-catalyzed and multi-component strategies. A significant focus is placed on the profound impact of quinazoline derivatives in oncology, specifically their role as tyrosine kinase inhibitors targeting the epidermal growth factor receptor (EGFR) signaling pathway. Through a detailed examination of the mechanism of action, structure-activity relationships (SAR), and a practical synthetic protocol, this document provides a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

The Quinazoline Core: A Privileged Structure in Medicinal Chemistry

Quinazoline, a bicyclic heteroaromatic compound forged from the fusion of benzene and pyrimidine rings, possesses a unique constellation of properties that render it exceptionally suitable for drug design. Its rigid, planar structure provides a defined orientation for substituent groups, facilitating precise interactions with biological targets. The nitrogen atoms at positions 1 and 3 act as hydrogen bond acceptors, crucial for anchoring the molecule within the active sites of enzymes. Furthermore, the aromatic system is amenable to a wide range of chemical modifications, allowing for the fine-tuning of electronic properties, solubility, and metabolic stability. This inherent versatility has cemented the quinazoline scaffold's status as a privileged structure, appearing in a multitude of approved drugs for various therapeutic areas.

Historical Milestones: The Emergence of a Pharmacophore

The journey of quinazoline chemistry began in the late 19th century. While early derivatives were synthesized by Griess in 1869, the parent quinazoline was first prepared by Bischler and Lang in 1895. A pivotal moment in the practical synthesis of this class of compounds arrived that same year with the development of the Niementowski quinazoline synthesis . This robust method, involving the condensation of anthranilic acid with amides, opened the door for the systematic exploration of quinazoline derivatives.

Initially, research was primarily focused on the fundamental chemical properties of these novel heterocycles. However, the mid-20th century saw a shift towards investigating their biological activities. The discovery of the soporific and sedative effects of 2-methyl-3-phenylquinazolin-4(3H)-one sparked significant interest in the therapeutic potential of this scaffold, paving the way for its eventual application in a wide range of diseases, most notably cancer.

The Art of Synthesis: Constructing the Quinazoline Nucleus

The synthetic accessibility of the quinazoline core has been a driving force behind its widespread use in drug discovery. Methodologies have evolved from high-temperature classical reactions to more efficient and versatile modern techniques.

Classical Approaches: The Foundation of Quinazoline Synthesis

The Niementowski reaction remains a cornerstone of quinazoline synthesis. It typically involves the thermal condensation of an anthranilic acid with an amide to form a 4(3H)-quinazolinone.

Caption: Workflow of the Niementowski Quinazoline Synthesis.

Another classical method, the Friedländer synthesis , is primarily used for the preparation of quinolines but can be adapted for quinazolines under specific conditions, typically starting from 2-aminobenzonitriles. However, its application in quinazoline synthesis is less common than the Niementowski reaction.

Modern Innovations: Efficiency and Diversity

Contemporary synthetic chemistry has introduced a host of advanced methods for quinazoline synthesis, offering milder reaction conditions, greater functional group tolerance, and higher yields.

Transition-Metal Catalysis: The use of transition metals like palladium, copper, iron, and manganese has revolutionized quinazoline synthesis.[1] These catalysts enable cross-coupling reactions and C-H activation pathways that were previously inaccessible. For instance, copper-catalyzed methods allow for the synthesis of quinazolines from readily available 2-bromophenyl methylamines and amides.[1] Iron-catalyzed reactions have been developed for the acceptorless dehydrogenative coupling of (2-aminophenyl)methanols with benzamides, offering an atom-economical and environmentally benign approach.[2]

Multi-Component Reactions (MCRs): MCRs have emerged as a powerful tool for the rapid construction of complex molecules like quinazolines in a single step.[3] These reactions combine three or more starting materials in a one-pot synthesis, offering high atom economy and operational simplicity.[3] For example, a palladium-catalyzed four-component reaction of 2-bromoanilines, amines, orthoesters, and carbon monoxide provides a direct route to N-substituted quinazolin-4(3H)-ones.[3]

Caption: Comparison of Modern Quinazoline Synthesis Strategies.

Quinazolines in Oncology: Targeting the EGFR Signaling Pathway

The most significant impact of quinazoline chemistry on human health has been in the field of oncology. A class of 4-anilinoquinazoline derivatives has been successfully developed as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

Mechanism of Action

EGFR is a transmembrane receptor that plays a critical role in regulating cell growth, proliferation, and survival.[4] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell division. The downstream signaling cascades initiated by EGFR activation include the RAS/RAF/MAPK and PI3K/AKT pathways, both of which are central to cancer progression.[2][5]

Quinazoline-based inhibitors, such as Gefitinib and Erlotinib , function as ATP-competitive inhibitors.[6] They bind to the ATP-binding pocket of the EGFR tyrosine kinase domain, preventing the phosphorylation and activation of downstream signaling molecules.[6] This blockade of EGFR signaling ultimately leads to the inhibition of tumor growth and, in some cases, tumor regression.

Caption: Inhibition of the EGFR Signaling Pathway by Quinazoline Derivatives.

Structure-Activity Relationship (SAR)

Extensive SAR studies on 4-anilinoquinazolines have elucidated the key structural features required for potent EGFR inhibition.[1]

| Position | Structural Feature | Contribution to Activity |

| Quinazoline N-1 | Nitrogen atom | Forms a crucial hydrogen bond with the backbone NH of Met793 in the hinge region of the ATP binding pocket.[1] |

| Quinazoline C-4 | Anilino linkage | Orients the molecule within the active site and provides a scaffold for further substitutions. |

| Quinazoline C-6, C-7 | Methoxy or other small alkoxy groups | Enhance binding affinity and modulate solubility and pharmacokinetic properties. |

| Aniline Ring | Substitution pattern | The presence of a small lipophilic group at the meta-position (e.g., 3-chloro in Gefitinib) enhances potency. |

These SAR insights have guided the rational design of subsequent generations of EGFR inhibitors with improved efficacy and selectivity.

Experimental Protocol: Synthesis of Erlotinib

The following protocol outlines a representative synthesis of Erlotinib, a key EGFR inhibitor. This procedure is intended for informational purposes and should only be performed by qualified chemists in a properly equipped laboratory.

Step 1: Synthesis of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline

-

Reaction Setup: To a solution of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (1 equivalent) in thionyl chloride (10-15 volumes), add a catalytic amount of dimethylformamide (DMF).

-

Chlorination: Heat the reaction mixture to reflux (approximately 80°C) and stir for 3-4 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride.

-

Isolation: Add ice-cold water to the residue and adjust the pH to 7-8 with a saturated sodium bicarbonate solution. The product will precipitate as a solid.

-

Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline.

Step 2: Synthesis of Erlotinib

-

Reaction Setup: Suspend 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (1 equivalent) and 3-ethynylaniline (1-1.2 equivalents) in isopropanol (10-15 volumes).

-

Nucleophilic Substitution: Heat the mixture to reflux (approximately 85°C) and stir for 6-8 hours under a nitrogen atmosphere.[7] Monitor the reaction by TLC.

-

Isolation: Cool the reaction mixture to room temperature, then pour it into ice water and stir for 30 minutes.[7]

-

Purification: Collect the precipitated solid by filtration, wash with cold isopropanol, and dry under vacuum to afford Erlotinib as a solid.[7]

Causality Behind Experimental Choices: The use of thionyl chloride in the first step is a standard method for converting a hydroxyl group (in the tautomeric form of the quinazolinone) to a chlorine atom, which is a good leaving group for the subsequent nucleophilic aromatic substitution. The reaction is heated to overcome the activation energy. In the second step, isopropanol is used as a polar protic solvent to facilitate the SNAr reaction between the chlorinated quinazoline and the aniline derivative. Heating to reflux provides the necessary energy to drive the reaction to completion.

Conclusion and Future Directions

The quinazoline scaffold has traversed a remarkable journey from its initial synthesis to becoming a central element in the development of life-saving medicines. Its inherent structural and chemical properties have allowed for the creation of highly targeted therapies, epitomized by the success of EGFR inhibitors in oncology. The continuous evolution of synthetic methodologies, particularly in the realms of transition-metal catalysis and multi-component reactions, promises to further expand the chemical space accessible for quinazoline-based drug discovery. Future research will likely focus on developing next-generation inhibitors that can overcome drug resistance, as well as exploring the application of the quinazoline scaffold to other therapeutic targets beyond oncology. The rich history and proven success of quinazoline chemistry ensure its continued prominence in the quest for novel and effective therapeutics.

References

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). MDPI. Retrieved from [Link]

-

Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. (2025). MDPI. Retrieved from [Link]

-

Simplified EGFR-signaling pathway. Ligands are EGF, TGF-β, ER, and AR.... (n.d.). ResearchGate. Retrieved from [Link]

-

Transition-metal-catalyzed synthesis of quinazolines: A review. (2022). Frontiers in Chemistry. Retrieved from [Link]

-

Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. (2022). MDPI. Retrieved from [Link]

-

A comprehensive pathway map of epidermal growth factor receptor signaling. (2006). Molecular Systems Biology. Retrieved from [Link]

-

EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

-

EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved from [Link]

-

Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibi. (2023). Scientific Reports. Retrieved from [Link]

-

Chemical structures of first-generation quinazoline-based EGFR inhibitors approved in therapy and under clinical trial. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. (2021). Frontiers in Chemistry. Retrieved from [Link]

-

Erlotinib and Gefitinib, Epidermal Growth Factor Receptor Kinase Inhibitors, May Treat Non-Cancer-Related Tumor Necrosis Factor-α Mediated Inflammatory Diseases. (2014). Case Reports in Immunology. Retrieved from [Link]

-

Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. (2023). MDPI. Retrieved from [Link]

-

Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. (2023). MDPI. Retrieved from [Link]

-

A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. (2020). Indonesian Journal of Chemistry. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. ClinPGx [clinpgx.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Bromo-4-methoxyquinazoline

Introduction

In the landscape of medicinal chemistry and drug development, the quinazoline scaffold stands out as a "privileged structure" due to its consistent presence in a wide array of biologically active compounds.[1] Its derivatives are central to numerous FDA-approved therapeutics, particularly in oncology, where they form the core of potent tyrosine kinase inhibitors like gefitinib and erlotinib.[1] Within this important class of molecules, 6-Bromo-4-methoxyquinazoline has emerged as a critical synthetic intermediate.

This technical guide offers a comprehensive overview of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into its core physicochemical properties, established synthesis protocols, and its pivotal role as a versatile building block in the creation of novel therapeutic agents. The strategic placement of the bromine atom at the 6-position and the methoxy group at the 4-position provides a unique combination of reactivity and structural features, making it a compound of high interest for synthetic and medicinal chemists. The bromine atom, in particular, serves as a reactive handle for introducing molecular diversity through various cross-coupling reactions.[1][2]

Core Physicochemical Properties

A foundational understanding of a molecule's properties is essential for its effective application in research and synthesis. This compound is an organic compound whose identity is defined by its specific molecular formula and weight. These parameters are crucial for stoichiometric calculations in reaction planning and for the interpretation of analytical data, such as mass spectrometry.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 915924-79-7 | Benchchem[1] |

| Molecular Formula | C₉H₇BrN₂O | MySkinRecipes[2] |

| Molecular Weight | 239.07 g/mol | Benchchem, MySkinRecipes[1][2] |

| Appearance | White to off-white solid powder (Typical) | General Knowledge |

| Storage | 2-8°C, dry, sealed | MySkinRecipes[2] |

Synthesis and Mechanistic Insights

The synthesis of quinazoline derivatives is a well-established field in organic chemistry. While specific, detailed synthetic procedures for this compound can be proprietary or varied, a general and common synthetic strategy involves the cyclization of substituted anthranilic acids.[3] A related compound, 6-bromoquinazolin-4-ol, is often synthesized from 2-amino-5-bromobenzoic acid.[3] The subsequent methoxylation at the 4-position would be a logical step to yield the target compound.

Generalized Synthetic Workflow

A plausible synthetic pathway often begins with the formation of the quinazolinone core, followed by functionalization. The diagram below illustrates a conceptual workflow for the synthesis of 6-substituted-4-functionalized quinazolines, highlighting the key transformations.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized representation based on common synthetic transformations for analogous quinazoline structures.[4][5]

Step 1: Synthesis of 6-Bromo-4-chloroquinazoline [5]

-

To a flask containing 6-bromoquinazolin-4-ol, slowly add phosphorus oxychloride (POCl₃) dropwise.

-

Add a catalytic amount of dimethylformamide (DMF).

-

Reflux the mixture at approximately 110°C for 3 hours.

-

After cooling, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution to a pH of 5-6 using a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent, such as dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of this compound

-

Dissolve the 6-Bromo-4-chloroquinazoline from the previous step in a suitable solvent like methanol or tetrahydrofuran (THF).

-

Add a solution of sodium methoxide (NaOMe) in methanol to the mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude this compound.

-

Purify the product using column chromatography or recrystallization as needed.

Applications in Research and Drug Development

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly for pharmaceutical applications.[2] Its value lies in the strategic placement of the bromine atom, which allows for a variety of palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[2][3] This versatility enables the creation of diverse libraries of compounds for screening and optimization in drug discovery programs.

Role in Kinase Inhibitor Development

The quinazoline core is a well-established pharmacophore for targeting kinase enzymes, which are crucial regulators of cell signaling pathways and are often dysregulated in diseases like cancer.[2] Several approved anti-cancer drugs are quinazoline derivatives that function as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors.[2] this compound serves as a valuable starting material for the synthesis of novel kinase inhibitors, where modifications at the 6-position can be used to modulate potency, selectivity, and pharmacokinetic properties.[1][6]

Cytotoxic and Anticancer Research

Research has shown that the presence of a halogen, such as bromine, at the 6-position of the quinazoline ring can significantly enhance anticancer effects.[1] Studies on related 6-bromoquinazoline derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[6][7] For example, a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives were synthesized and evaluated for their antiproliferative activity, with some compounds showing significant potency against MCF-7 and SW480 cancer cell lines.[6][7]

Logical Flow of Application

The utility of this compound in drug discovery follows a logical progression from a basic building block to a potential therapeutic agent.

Caption: From chemical intermediate to preclinical candidate.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the quinazoline ring and a singlet for the methoxy group protons. The coupling patterns of the aromatic protons would confirm the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the nine unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[8] This provides a clear signature for the presence of bromine in the molecule.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9]

-

Handling: Handle in a well-ventilated area to avoid inhalation of dust or vapors.[9][10] Avoid contact with skin and eyes.[9][10] Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, typically at 2-8°C.[2][9]

Conclusion

This compound is more than just a chemical compound; it is a key enabler in the quest for novel therapeutics. Its well-defined physicochemical properties and, most importantly, its synthetic versatility make it an invaluable tool for medicinal chemists. The ability to leverage the bromo-substituent for diverse functionalization through robust cross-coupling chemistry positions this molecule as a cornerstone for building libraries of potential drug candidates, particularly in the ever-important field of kinase inhibition for cancer therapy. As research continues to uncover the vast potential of the quinazoline scaffold, the importance of pivotal intermediates like this compound will undoubtedly continue to grow.

References

-

MySkinRecipes. This compound. Available from: [Link]

-

PubChem. 6-Bromo-4-ethoxyquinazoline | C10H9BrN2O | CID 730768. Available from: [Link]

-

Ascendex Scientific, LLC. This compound. Available from: [Link]

-

Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(1), 123. Available from: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. 6-Bromoquinazolin-4-ol: Chemical Properties and Synthesis Routes for R&D. Available from: [Link]

-

SciSpace. synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. Available from: [Link]

-

PubChem. 6-Bromo-4-methylquinazoline | C9H7BrN2 | CID 53427707. Available from: [Link]

-

ResearchGate. (PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Available from: [Link]

-

PrepChem.com. Synthesis of 6-bromo-4-hydroxyquinoline. Available from: [Link]

-

Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available from: [Link]

-

PubChemLite. 6-bromo-4-hydroxyquinazoline (C8H5BrN2O). Available from: [Link]

Sources

- 1. This compound|CAS 915924-79-7 [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. nbinno.com [nbinno.com]

- 4. scispace.com [scispace.com]

- 5. atlantis-press.com [atlantis-press.com]

- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. echemi.com [echemi.com]

solubility and stability of 6-Bromo-4-methoxyquinazoline

An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-4-methoxyquinazoline

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, often serving as a key intermediate in the synthesis of bioactive molecules.[1][2] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective application in research and development. Poor solubility can hinder formulation and bioavailability, while instability can compromise the integrity and efficacy of the compound and lead to the formation of unknown impurities. This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound. It details robust experimental protocols for characterization, discusses potential degradation pathways, and offers field-proven insights for handling and storage, ensuring the compound's integrity throughout the development lifecycle.

Physicochemical Profile

The structure of this compound, featuring a quinazoline core, a bromine substituent at position 6, and a methoxy group at position 4, dictates its chemical behavior. The quinazoline ring system is a known pharmacophore, while the bromo and methoxy groups can modulate the molecule's lipophilicity, electronic distribution, and metabolic stability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 915924-79-7 | [3] |

| Molecular Formula | C₉H₇BrN₂O | [3] |

| Molecular Weight | 239.07 g/mol | [3] |

| Appearance | Typically a solid powder | N/A |

| XLogP3 (Predicted) | 2.5 - 3.0 (Estimated) | [4][5] |

The predicted lipophilicity (XLogP3) suggests that the compound will have limited aqueous solubility but should be soluble in various organic solvents. The methoxy group at the 4-position is a potential site for hydrolysis, particularly under acidic conditions, which is a key consideration for its stability.[6]

Solubility Characterization

Determining the solubility of this compound in various solvent systems is a critical first step for any experimental work, from biological screening to formulation development. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[7]

Experimental Protocol: Shake-Flask Solubility Determination

This protocol provides a reliable method to quantify the solubility of the compound in various solvents.

Causality: The core principle is to create a saturated solution where the dissolved solute is in equilibrium with the undissolved solid. Agitating the mixture at a constant temperature for an extended period (24-72 hours) is crucial to ensure this equilibrium is truly reached.[7][8] Subsequent quantification by a validated method like HPLC provides an accurate measure of the solute concentration.

Materials:

-

This compound

-

Selected solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, 0.1 M HCl, Ethanol, Methanol, DMSO, DMF)

-

Thermostatically controlled shaker

-

Centrifuge

-

0.22 µm syringe filters (PTFE or other chemically inert material)

-

Validated HPLC method for quantification

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set at a constant temperature (e.g., 25°C or 37°C). Agitate for 24-48 hours.[7]

-

Phase Separation: After equilibration, stop the agitation and allow the vials to stand. Separate the supernatant from the solid material by centrifuging the vials.

-

Filtration: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[7]

-

Quantification: Accurately dilute the filtered supernatant with a suitable solvent. Analyze the concentration of this compound using a pre-validated HPLC-UV method.[7]

-

Calculation: Determine the solubility (e.g., in mg/mL or µg/mL) based on the measured concentration and the dilution factor applied.

Workflow for Solubility Determination

Caption: Workflow for Shake-Flask Solubility Determination.

Predicted Solubility Profile

While experimental data is essential, a predicted solubility profile can guide solvent selection. Based on the behavior of similar quinazoline derivatives, the following profile is anticipated.[8][9][10]

Table 2: Predicted Solubility of this compound in Common Solvents

| Solvent | Predicted Solubility | Rationale / Notes |

| DMSO | High | Aprotic, polar solvent. Commonly used for stock solutions.[7][10] |

| DMF | High | Aprotic, polar solvent. Often exhibits high solubility for quinazolines.[8][9] |

| Methanol | Moderate | Polar protic solvent. |

| Ethanol | Moderate | Polar protic solvent. |